Diatrizoic acid I-131

Description

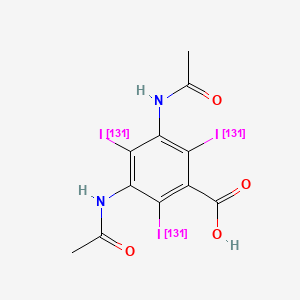

Structure

3D Structure

Properties

CAS No. |

15522-36-8 |

|---|---|

Molecular Formula |

C11H9I3N2O4 |

Molecular Weight |

625.92 g/mol |

IUPAC Name |

3,5-diacetamido-2,4,6-tris(131I)(iodanyl)benzoic acid |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12+4,13+4,14+4 |

InChI Key |

YVPYQUNUQOZFHG-LPJQMLIDSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])NC(=O)C)[131I] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Radiolabeling of Diatrizoic Acid (I-131)

This guide details the radiosynthesis and quality control of Sodium Diatrizoate I-131 , a radiolabeled contrast agent historically significant in renal diagnostics and currently utilized in preclinical biodistribution studies.[1]

Executive Summary

Sodium Diatrizoate I-131 (3,5-diacetamido-2,4,6-triiodo-benzoic acid, sodium salt) is produced via nucleophilic isotopic exchange . Unlike direct iodination of an unsubstituted ring, this protocol relies on the thermal exchange between the stable iodine-127 atoms on the diatrizoate molecule and the radioactive iodide-131 ions in solution. This guide provides a self-validating workflow for low-to-medium scale production, emphasizing the "Acid Precipitation" purification method to ensure high specific activity and radiochemical purity.

Part 1: Chemical Fundamentals & Mechanism

The Molecule

Diatrizoic acid is a tri-iodinated benzoic acid derivative. Its stability arises from the electron-withdrawing nature of the iodine atoms and the acetamido groups.

-

Formula:

-

MW: 635.9 g/mol

-

Key Feature: The C-I bond on the aromatic ring is stable at physiological pH but becomes labile at high temperatures and acidic pH, permitting isotope exchange.

Reaction Mechanism: Nucleophilic Isotopic Exchange

The labeling process does not add new iodine; it swaps existing stable iodine (

-

Protonation: Acidic conditions (pH 4.0–5.0) protonate the ring or the leaving iodine, weakening the C-I bond.

-

Attack: The radioactive iodide (

) acts as a nucleophile, attacking the ipso-carbon. -

Transition: A Meisenheimer-like transition complex forms briefly.

-

Exchange: The stable

leaves, and the

Figure 1: Mechanism of nucleophilic isotopic exchange between stable Diatrizoate and I-131.

Part 2: Prerequisites & Safety (E-E-A-T)

Radiation Safety

Iodine-131 is a volatile beta/gamma emitter (

-

Shielding: Use 5-cm lead bricks for vial shielding.

-

Ventilation: All heating must occur in a charcoal-filtered fume hood to trap volatile iodine species (

). -

PPE: Double gloves, lab coat, dosimeter (body and ring).

Reagents

| Reagent | Grade | Function |

| Sodium Diatrizoate | USP/Ph.Eur | Precursor (Cold Standard) |

| NaI-131 Solution | Carrier-free | Radioisotope source (in 0.1M NaOH) |

| Sodium Acetate Buffer | 0.2 M, pH 4.5 | Reaction medium (promotes exchange) |

| Hydrochloric Acid | 1.0 N | Precipitating agent for purification |

| Sodium Hydroxide | 1.0 N | Resolubilization agent |

| Ascorbic Acid | Analytical | Radiolysis inhibitor (stabilizer) |

Part 3: The Radiolabeling Protocol

This protocol uses the Aqueous Exchange Method followed by Acid Precipitation Purification . This approach is superior to simple column chromatography for this specific molecule because Diatrizoic acid is insoluble in acid, allowing for a highly effective chemical separation from free iodide.

Step-by-Step Workflow

Step 1: Reaction Setup

-

Dissolve 10 mg of Sodium Diatrizoate in 1.0 mL of Acetate Buffer (pH 4.5) in a crimp-sealed reaction vial.

-

Expert Tip: Add 10 µL of 10 mM KI (carrier) if high specific activity is not strictly required; this can improve exchange yields by stabilizing the iodine equilibrium, though carrier-free is preferred for receptor studies.

Step 2: Thermal Exchange

-

Seal the vial and place it in a heating block or autoclave.

-

Incubate at 120°C for 60 minutes.

-

Causality: The high temperature provides the activation energy required to break the aromatic C-I bond temporarily.

-

-

Allow the vial to cool to room temperature (20–25°C).

Step 3: Purification (Acid Precipitation) This is the critical purification step.

-

Add 1.0 N HCl dropwise to the reaction vial until the pH reaches ~1–2.

-

Observation: A thick white precipitate (Diatrizoic Acid) will form. Free I-131 remains in the aqueous solution.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Remove and discard the supernatant (radioactive liquid waste—contains free I-131).

-

Wash: Resuspend the pellet in 1 mL of acidic water (pH 2), centrifuge, and discard supernatant. Repeat twice.

-

Validation: This removes >98% of free iodide.

-

Step 4: Formulation

-

Add 1.0 N NaOH dropwise to the pellet until it dissolves completely and pH is neutral (7.0–7.5).

-

Add 10 mg of Ascorbic Acid (antioxidant) to prevent radiolysis.

-

Filter through a 0.22 µm sterile membrane into a sterile final vial.

Figure 2: Operational workflow for the synthesis and purification of I-131 Diatrizoate.[1]

Part 4: Quality Control (QC)

Trustworthiness in radiochemistry depends on rigorous QC. Two methods are required: HPLC (Definitive) and TLC (Rapid).

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Water:Methanol (80:20) + 0.1% Trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detectors: UV (254 nm) and Gamma Radiometric Detector.

-

Acceptance Criteria:

Thin Layer Chromatography (ITLC) - Rapid Method

For quick verification before release.

-

Stationary Phase: ITLC-SG (Silica Gel) strips.

-

Mobile Phase: 0.9% Saline.

-

Separation Logic:

-

Origin (Rf 0.0): Diatrizoate I-131 (Organic, less soluble in saline than free iodide).

-

Solvent Front (Rf 0.9–1.0): Free Iodide (

).[4]

-

-

Calculation:

Data Summary Table[6]

| Parameter | Specification | Method |

| Appearance | Clear, colorless solution | Visual |

| pH | 6.0 – 7.7 | pH Strip/Meter |

| Radionuclidic Purity | Major photopeak @ 364 keV | Gamma Spec |

| Radiochemical Purity | > 95% Diatrizoate-I131 | HPLC / ITLC |

| Free Iodide | < 5% | HPLC / ITLC |

| Sterility | No growth (14 days) | Thioglycollate Broth |

Part 5: Stability and Storage[7]

-

Radiolysis: High-energy beta emissions from I-131 cause self-decomposition.

-

Mitigation: Store at 4°C. The addition of Ascorbic Acid or Sodium Thiosulfate is mandatory for stability > 24 hours.

-

Shelf Life: Typically 2 weeks, limited by physical decay (

) and radiochemical purity degradation.

References

-

United States Pharmacopeia (USP). Sodium Diatrizoate I-131 Injection Monograph. USP 29-NF 24. Available at:

-

BenchChem. Synthesis and Radiolabeling of Diatrizoate Sodium I-131 for Preclinical Studies. (2025).[1][5][6][7][8] Available at:

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2995, Diatrizoic Acid. Available at:

- Saha, G. B.Fundamentals of Nuclear Pharmacy. (2018). Springer. (Standard text for isotope exchange mechanisms).

-

European Pharmacopoeia. Sodium Iodohippurate (I-131) Injection. (Similar iodinated benzoate chemistry).[1] Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Bioevaluation of Iodine-131 Directly Labeled Cyclic RGD-PEGylated Gold Nanorods for Tumor-Targeted Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Physicochemical Profiling & Radiolabeling of Diatrizoic Acid I-131

[1][2]

Executive Summary

Diatrizoic acid I-131 (3,5-diacetamido-2,4,6-triiodo-benzoic acid labeled with Iodine-131) represents a classic intersection of organic radiochemistry and renal physiology. Historically utilized as a glomerular filtration rate (GFR) marker, its utility is defined by a strict set of physicochemical parameters—specifically high hydrophilicity and high electron density—that prevent tubular reabsorption and protein binding.

This guide provides a rigorous technical analysis of the compound’s molecular architecture, a validated protocol for high-temperature isotopic exchange labeling, and the analytical frameworks required to ensure radiochemical purity.

Part 1: Molecular Architecture & Physicochemical Core

The efficacy of Diatrizoic acid I-131 as a tracer is governed by its resistance to metabolic degradation and its specific solubility profile.

Structural Parameters

The molecule consists of a benzoic acid core substituted with three iodine atoms at the 2, 4, and 6 positions. This steric crowding protects the iodine-carbon bonds from enzymatic deiodination in vivo. The acetamido groups at positions 3 and 5 enhance water solubility and reduce lipophilicity, a critical requirement for renal clearance.

| Parameter | Value | Mechanistic Implication |

| Chemical Formula | C₁₁H₉I₃N₂O₄ | High molecular weight (613.9 g/mol unlabelled) aids in contrast density (historical) and stability. |

| pKa | 0.92 ± 0.10 | The molecule acts as a strong acid due to the electron-withdrawing inductive effect of the three iodine atoms. At physiological pH (7.4), it exists almost exclusively as the diatrizoate anion . |

| LogP (Octanol/Water) | 0.39 – 0.44 | Highly hydrophilic . This low lipophilicity prevents passive diffusion across renal tubular membranes, ensuring excretion solely via glomerular filtration. |

| Solubility | Low (Acid form) High (Na/Meglumine Salts) | The free acid is sparingly soluble in water. Formulation requires conversion to Sodium or Meglumine salts to achieve concentrations >50% w/v. |

| Protein Binding | < 5% | Minimal albumin binding ensures that the filtration fraction represents the true GFR. |

Radioisotopic Properties (Iodine-131)[1][2][3][4][5]

-

Half-Life: 8.02 days.

-

Decay Mode:

(Beta) emission (principal E -

Specific Activity: High specific activity is achievable via exchange labeling, though carrier-added preparations are common for renal studies to ensure sufficient chemical mass for physiological handling, if contrast effects are also desired.

Part 2: Radiosynthesis: Isotopic Exchange Protocol

The introduction of I-131 into the diatrizoate scaffold is most efficiently achieved via nucleophilic isotopic exchange in a melt or high-boiling solvent. Unlike direct electrophilic iodination (used for tyrosine residues), the iodine atoms on the diatrizoate benzene ring are stable and require high activation energy to exchange.

Reaction Mechanism

The reaction relies on the equilibrium between the stable iodine atoms on the aromatic ring and the radioactive iodide (

Experimental Workflow (Melt Method)

-

Precursor: Diatrizoic Acid (Free Acid).

-

Radioisotope: Na

I (Carrier-free or high specific activity).[1] -

Solvent/Medium: Pivalic Acid (Melting point ~35°C, Boiling point ~163°C). Pivalic acid acts as a solvent that allows high-temperature processing without rapid evaporation.

Step-by-Step Protocol:

-

Preparation: In a reaction vial, dissolve 10–50 mg of Diatrizoic Acid in 200–500 µL of molten Pivalic Acid.

-

Addition: Add the required activity of Na

I (e.g., 37–370 MBq) in a small volume (<50 µL) of NaOH/water. Evaporate water if necessary to maintain the melt phase. -

Exchange: Seal the vial and heat to 160°C ± 5°C for 45–60 minutes . The high temperature drives the isotopic exchange between the aromatic iodine and the free iodide-131.

-

Quenching: Cool the vial to 60°C. Add 2 mL of dilute NaOH (0.1 N) to dissolve the melt and convert diatrizoic acid to sodium diatrizoate.

-

Purification:

-

Pass the solution through a C18 Sep-Pak cartridge (pre-conditioned with ethanol/water).

-

Wash: Elute free iodide (

) and pivalic acid salts with water/0.1% acetic acid. -

Elute Product: Elute the labeled Diatrizoate I-131 with Ethanol:Water (50:50).

-

-

Formulation: Evaporate ethanol and reconstitute in Phosphate Buffered Saline (PBS, pH 7.4). Filter through a 0.22 µm membrane for sterility.

Figure 1: Workflow for the high-temperature isotopic exchange synthesis of Diatrizoate I-131.

Part 3: Analytical Characterization (Quality Control)

Ensuring the absence of free iodide (

Radiochemical Purity (RCP) via TLC

Thin Layer Chromatography (TLC) is the standard rapid method for RCP determination.

-

Stationary Phase: Silica Gel 60 (ITLC-SG or Aluminum-backed sheets).

-

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).

-

Methodology:

-

Spot 1–2 µL of the final formulation 1.5 cm from the bottom.

-

Develop the plate until the solvent front reaches 10 cm.

-

Dry and scan with a Radio-TLC scanner or cut into 1 cm sections for gamma counting.

-

Interpretation:

-

Diatrizoate I-131 (Rf ~ 0.5 - 0.7): Migrates with the organic phase due to the butanol solubility of the acidified organic form.

-

Free Iodide (

) (Rf < 0.2): Remains near the origin or migrates very slowly in this non-polar acidic system. -

Acceptance Criteria: RCP > 95%.

HPLC Analysis

For rigorous validation, Reverse-Phase HPLC is employed.[2][3]

-

Column: C18 Analytical Column (5 µm, 4.6 x 250 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (chemical identity) and Radiometric detector (radio-identity).

-

Result: Free iodide elutes at the void volume (

~2-3 min); Diatrizoate elutes later (

Part 4: Biological Implications of Physicochemical Properties

The utility of Diatrizoate I-131 is strictly defined by its renal handling. The interaction between its physicochemical properties and biological systems is detailed below.

Renal Clearance Mechanism

Because Diatrizoate is:

-

Highly Polar (Hydrophilic): It does not cross the lipid bilayer of tubular cells.

-

Anionic (at pH 7.4): It is repelled by the negatively charged glycoproteins of the glomerular basement membrane (to a slight degree), but its small size allows free filtration.

-

Non-Protein Bound: It filters freely at the glomerulus.

Consequently, the clearance of Diatrizoate I-131 (

Where

Stability and Radiolysis

Iodinated compounds are susceptible to deiodination via radiolysis (interaction with free radicals generated by water radiolysis).

-

Mitigation: Store at 4°C.

-

Formulation: Addition of radical scavengers (e.g., ascorbic acid or ethanol) can improve stability, though simple PBS is often sufficient for short-term use (<1 week).

Figure 2: Renal handling of Diatrizoate I-131 dictated by its hydrophilicity.

References

-

PubChem. (2025). Diatrizoic acid | C11H9I3N2O4.[4] National Library of Medicine. [Link]

-

Neliti. (2023). Physicochemical Properties Of 131I-Rutin (Comparison of Iodinated Compounds). [Link]

-

MDPI. (2022). Radioiodination and Purification of [131I]β-CIT (TLC Methods for Aryl Iodides). Molecules. [Link]

An In-depth Technical Guide to the Mechanism of Action of Diatrizoic Acid I-131 in Renal Studies

Abstract

This technical guide provides a comprehensive examination of the mechanism of action, historical application, and procedural methodologies for Diatrizoic Acid I-131 in the context of renal function assessment. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of glomerular filtration rate (GFR) measurement using this radiopharmaceutical. It offers a detailed exploration of the underlying renal physiology, the pharmacokinetics of Diatrizoic Acid I-131, and step-by-step experimental protocols. Furthermore, this guide presents a comparative analysis with other GFR agents, discusses the limitations and confounding factors associated with its use, and provides a historical perspective on its role in nephrology. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide a robust resource for the scientific community.

Introduction: The Pursuit of a Reliable Glomerular Filtration Marker

The accurate assessment of the Glomerular Filtration Rate (GFR) is a cornerstone of clinical nephrology and renal physiology research. GFR represents the volume of fluid filtered from the renal glomerular capillaries into the Bowman's capsule per unit time and is the most widely accepted measure of kidney function[1]. The ideal GFR marker is a substance that is freely filtered at the glomerulus, is not reabsorbed or secreted by the renal tubules, is not metabolized, and does not alter renal function[2]. For many years, the polysaccharide inulin has been considered the gold standard for GFR measurement due to its physiological inertness and exclusive elimination by glomerular filtration[2]. However, the inulin clearance method is cumbersome for routine clinical use, requiring continuous intravenous infusion and timed urine collections[3].

This has led to the investigation of alternative exogenous markers, including radiolabeled compounds. Among these, radioiodinated contrast agents, such as Diatrizoic acid labeled with Iodine-131 (I-131), were historically employed for the determination of GFR[4][5]. Diatrizoic acid, a tri-iodinated benzoic acid derivative, when administered at tracer doses, exhibits clearance characteristics that closely approximate those of inulin[6]. This guide will provide an in-depth analysis of the mechanism of action of Diatrizoic acid I-131 in renal studies, from the fundamental principles of its renal handling to the practical application in a research setting.

Mechanism of Action: Glomerular Filtration of Diatrizoic Acid I-131

The utility of Diatrizoic acid I-131 as a GFR marker is predicated on its primary mechanism of renal excretion: glomerular filtration. Following intravenous administration, Diatrizoic acid I-131 is distributed throughout the extracellular fluid. As blood flows through the afferent arterioles into the glomerular capillaries, the hydrostatic pressure forces water and small solutes, including Diatrizoic acid, across the filtration membrane into the Bowman's capsule[7].

The glomerular filtration barrier consists of three layers: the fenestrated endothelium of the glomerular capillaries, the glomerular basement membrane, and the podocytes with their filtration slits. This barrier selectively filters molecules based on size and charge. Diatrizoic acid is a relatively small molecule with a low degree of plasma protein binding, allowing it to be freely filtered[8]. Once in the Bowman's capsule, the filtered Diatrizoic acid I-131 passes through the renal tubules. Crucially for its role as a GFR marker, it undergoes minimal tubular reabsorption or secretion. This ensures that the rate at which it is cleared from the plasma is almost exclusively determined by the rate of glomerular filtration.

Figure 1: Mechanism of Renal Clearance of Diatrizoic Acid I-131.

Pharmacokinetics of Diatrizoic Acid I-131

A thorough understanding of the pharmacokinetic profile of Diatrizoic acid I-131 is essential for its accurate application in GFR measurement. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Source |

| Administration | Intravenous | [9] |

| Distribution | Primarily in the extracellular fluid | [8] |

| Plasma Protein Binding | Low | [8] |

| Metabolism | Not metabolized | Inferred from use as a GFR agent |

| Primary Route of Excretion | Renal (Glomerular Filtration) | [6][9] |

| Biological Half-life | Dependent on renal function | [10] |

| Extra-renal Clearance | Minimal | [2] |

Experimental Protocols for GFR Measurement

The determination of GFR using Diatrizoic acid I-131 can be performed using either a multiple-sample or a single-sample plasma clearance method.

Radiolabeling and Quality Control of Diatrizoic Acid I-131

The synthesis of Diatrizoic acid involves the iodination of 3,5-diaminobenzoic acid followed by acetylation[11]. The radiolabeling with Iodine-131 is typically achieved through an isotopic exchange reaction[11].

A self-validating quality control system is imperative:

-

Radionuclidic Purity: Assessed by gamma-ray spectroscopy to ensure the absence of other radioactive isotopes.

-

Radiochemical Purity: Determined by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the percentage of I-131 bound to Diatrizoic acid versus free I-131[12][13]. A radiochemical purity of >97% is generally required[14].

-

pH: The final product should be within a physiologically acceptable pH range (typically 7.0-8.5)[11].

-

Sterility and Apyrogenicity: The final preparation must be sterile and free of pyrogens for safe intravenous administration.

Figure 2: Workflow for the Preparation of Diatrizoic Acid I-131.

Multiple-Sample Plasma Clearance Method

This method is considered more accurate as it involves characterizing the plasma disappearance curve of the radiotracer over time.

Step-by-Step Methodology:

-

Patient Preparation: Ensure the patient is well-hydrated. Discontinue any medications that may interfere with renal function, if clinically appropriate.

-

Dose Preparation and Administration: A known activity of Diatrizoic acid I-131 (typically in the microcurie range) is drawn into a syringe, and the activity is measured in a dose calibrator. The dose is administered as an intravenous bolus injection.

-

Blood Sampling: Venous blood samples are collected from the contralateral arm at multiple time points post-injection. Typical sampling times are 20, 40, 60, 120, 180, and 240 minutes[15].

-

Sample Processing: Plasma is separated from each blood sample by centrifugation.

-

Radioactivity Measurement: The radioactivity in a precise volume of each plasma sample is measured using a gamma counter.

-

Data Analysis: The plasma concentration of the radiotracer at each time point is plotted against time on a semi-logarithmic scale. The plasma clearance is calculated from the area under the curve (AUC) of the plasma disappearance curve.

Single-Sample Plasma Clearance Method

The single-sample method offers a simplified approach, making it more feasible in certain clinical settings[6][16]. Its accuracy is dependent on the timing of the single blood sample, which should be chosen based on the patient's estimated GFR[6].

Step-by-Step Methodology:

-

Patient Preparation and Dose Administration: Same as the multiple-sample method.

-

Blood Sampling: A single venous blood sample is collected at a predetermined time post-injection.

-

Sample Processing and Radioactivity Measurement: Same as the multiple-sample method.

-

Data Analysis: The GFR is calculated using a formula that relates the injected dose, the plasma concentration at the specific time point, and a correction factor derived from population data[17][18].

Comparative Analysis with Other GFR Agents

The use of Diatrizoic acid I-131 for GFR measurement has largely been superseded by other agents. A comparative overview is presented below.

| GFR Agent | Advantages | Disadvantages |

| Inulin | Gold standard, purely filtered | Cumbersome constant infusion and urine collection required |

| Diatrizoic Acid I-131 | Historically validated, single-injection possible | Higher radiation dose (beta and gamma emission) compared to Tc-99m agents, lower image quality[19][20] |

| Iothalamate (I-125) | Well-validated, cleared by glomerular filtration | Requires handling of radioiodine, longer half-life of I-125 |

| Cr-51 EDTA | Established GFR marker | Not ideal for imaging, electron capture decay |

| Tc-99m DTPA | Lower radiation dose, better imaging characteristics, readily available | Some protein binding can lead to underestimation of GFR |

| Iohexol | Non-radioactive, stable | Requires HPLC or X-ray fluorescence for measurement[2] |

Limitations and Confounding Factors

While Diatrizoic acid I-131 can provide a reliable measure of GFR, several factors can influence the accuracy of the results:

-

Radiation Exposure: Iodine-131 emits both beta and gamma radiation, resulting in a higher radiation dose to the patient compared to technetium-99m labeled agents[19][20].

-

Nephrotoxicity: At the high concentrations used for radiographic contrast, diatrizoate can be nephrotoxic. However, at the tracer doses used for GFR studies, this is not a significant concern[21][22][23].

-

Inaccurate Dose Administration: Infiltration of the injected dose can lead to an overestimation of GFR.

-

Incorrect Sample Timing: This is particularly critical for the single-sample method.

-

Impaired Renal Function: In patients with severe renal impairment, the clearance of the tracer is prolonged, which may necessitate later sampling times for accurate measurement[7][24][25].

Historical Perspective and Current Status

Radioiodinated contrast agents like Diatrizoic acid I-131 were among the early radiopharmaceuticals used for renal function studies, offering a significant improvement over the cumbersome inulin clearance method[3][4][5]. Their development in the mid-20th century was a crucial step forward in nuclear medicine[3]. However, with the advent of technetium-99m based radiopharmaceuticals, such as Tc-99m DTPA, in the latter half of the century, the use of I-131 labeled agents for GFR determination declined. The superior physical characteristics of Tc-99m (shorter half-life, no beta emission, ideal gamma energy for imaging) led to a significant reduction in patient radiation dose and improved image quality, making it the preferred radionuclide for such studies[19][20][26]. Today, the use of Diatrizoic acid I-131 for renal studies is largely of historical interest in clinical practice, having been replaced by safer and more efficient agents. However, understanding its mechanism of action remains valuable for researchers studying the history of nuclear nephrology and for a fundamental comprehension of renal clearance principles.

Conclusion

Diatrizoic acid I-131 served as a historically important radiopharmaceutical for the assessment of glomerular filtration rate. Its mechanism of action, based on clearance primarily through glomerular filtration with minimal tubular interaction, provided a clinically more accessible alternative to the gold standard inulin clearance. While its use in routine clinical practice has been supplanted by agents with more favorable dosimetric and imaging properties, a thorough understanding of its principles and methodologies offers valuable insights for researchers and scientists in the field of renal physiology and drug development. The protocols and data presented in this guide provide a comprehensive resource for understanding the application and limitations of this foundational technique in the evaluation of renal function.

References

- Cohen, M. L., Smith, F. G., Mindell, R. S., & Vernier, R. L. (1972). Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate. Journal of Nuclear Medicine, 13(11), 847-849.

- Tauxe, W. N., Hagge, W., & Stickler, G. B. (1972). Single-sample method for the estimation of glomerular filtration rate in children. Journal of Nuclear Medicine, 13(11), 850-855.

- Stabin, M. G., Taylor, A., Eshima, D., & Wooter, W. (1992). Radiation dosimetry for technetium-99m-MAG3, technetium-99m-DTPA, and iodine-131-OIH based on human biodistribution studies. Journal of Nuclear Medicine, 33(1), 33-40.

- Bird, N. J., Peters, C., Michell, A. R., & Peters, A. M. (2009). Comparison of GFR measurements assessed from single versus multiple samples. American Journal of Kidney Diseases, 54(2), 278-288.

- BenchChem. (2025). In-depth Technical Guide: Synthesis and Radiolabeling of Diatrizoate Sodium I-131 for Preclinical Studies. BenchChem.

- Sfakianakis, G. N., & Sfakianaki, E. D. (2017). Historical Perspective of Imaging Contrast Agents. Magnetic Resonance Imaging Clinics of North America, 25(4), 687-701.

- Pottel, H., Björk, J., Bäck, S. E., & Vinge, E. (2018). Single- versus multiple-sample method to measure glomerular filtration rate.

- Delanaye, P., Melsom, T., & Björk, J. (2018). Single- versus multiple-sample method to measure glomerular filtration rate.

- Corcuff, J. B., & Dutour, A. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research, 1(2), 55-61.

- Gaspari, F., & Carrara, F. (2023). MEASUREMENT OF GLOMERULAR FILTRATION RATE (GFR)

- Davenport, M. S., Perazella, M. A., Yee, J., Dillman, J. R., Fine, D., McDonald, R. J., ... & Weinreb, J. C. (2020).

- Weisbord, S. D., & Palevsky, P. M. (2020). Contrast media in patients with kidney disease: An update. Cleveland Clinic Journal of Medicine, 87(11), 685-693.

- American College of Radiology. (2020, January 21).

- Feldman, S., Hayman, L. A., & Hulse, M. (1984). Pharmacokinetics of low- and high-dose intravenous diatrizoate contrast media administration.

- Hyland, R., Roe, E. G., Jones, R., & Smith, D. A. (2009). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. British Journal of Clinical Pharmacology, 67(Suppl 1), 17-26.

- Ram, M. D., Holroyd, M., & Chisholm, G. D. (1969).

- Delanaye, P., Cavalier, E., & Krzesinski, J. M. (2016). Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1: How to measure GFR with iohexol?. Clinical kidney journal, 9(5), 682-689.

- Maxfield, C. M., & Scherer, K. (2024). Radioactive Iodine Therapy in Differentiated Thyroid Cancer: An Update on Dose Recommendations and Risk of Secondary Primary Malignancies. Seminars in Nuclear Medicine.

- Rabbi, M. K. (2024). Comparison Of Thyroid Uptake By Tc – 99m Pertechnetate And Iodine – 131 For Euthyroid & Hypothyroid Patients.

- Kumar, R. (2024, January 29). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Drug Discovery and Development.

- Mariani, G., Boni, G., & Di Sacco, S. (1993). Pharmacokinetic modeling of radiolabeled antibody distribution in man. International journal of biological markers, 8(3), 177-184.

- Jensen, L. I., Dean, P. B., Nyman, U., & Golman, K. (1985). Contrast media for CT. An analysis of the early pharmacokinetics.

- Toohey, R. E. (1995). Comparative Analysis of Dosimetry Parameters for Nuclear Medicine. In Proceedings of the Fifth International Radiopharmaceutical Dosimetry Symposium.

- Gref, M. (2007). A single sample plasma clearance method based on the mean sojourn time.

- National Kidney Foundation. (2002). KDOQI Clinical Practice Guidelines for Chronic Kidney Disease: Evaluation, Classification, and Stratification. American Journal of Kidney Diseases, 39(2 Suppl 1), S1-S266.

- Lindegaard, M. W., Aass, N., Bue, E. S., Theodorsen, L., & Fosså, S. D. (1991). Glomerular filtration rate, 131I-hippuran clearance and estimated creatinine clearance in cancer patients. British journal of cancer, 64(2), 401-405.

- Uccelli, L., Boschi, S., & Martini, P. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine.

- Yin, L., Li, W., Lv, X., Lin, Y., Jia, Q., Tan, J., ... & Zhai, H. (2022). Effects of high-activity radioactive iodine treatment on renal function in patients with differentiated thyroid carcinoma—retrospective study. Endokrynologia Polska, 73(3), 621-628.

- Dubovsky, E. V., Russell, C. D., & Bischof-Delaloye, A. (1993). Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation. Clinical nuclear medicine, 18(1), 22-29.

- National Kidney Foundation. (n.d.).

- isoSolutions. (n.d.). Iodine-131.

- United States Patent and Trademark Office. (1973). U.S. Patent No. 3,745,067. Washington, DC: U.S.

- Pervez, S., & Mushtaq, A. (2003). Preparation, quality control and stability of Iodine-131-Lanreotide. Journal of radioanalytical and nuclear chemistry, 257(2), 265-270.

- Vogel, T., Reber, H., & Scheidhauer, K. (2024).

- El-Zeftawy, H. A. (2017). Radioiodine I-131 ablation therapy and impaired renal function: Possible impact on guidelines. Journal of Clinical Oncology, 35(15_suppl), e17528-e17528.

- Institute for Radioelements. (n.d.).

- Tuttle, R. M. (2010). The benefits and risks of I-131 therapy in patients with well-differentiated thyroid cancer. Hormones & cancer, 1(4), 195-203.

- Yin, L., Li, W., Lv, X., Lin, Y., Jia, Q., Tan, J., ... & Zhai, H. (2022). Effects of High-Dose Radioactive Iodine Treatment On Renal Function In Patients With Differentiated Thyroid Carcinoma: A Retrospective Study. Research Square.

- Zissimopoulos, A., Sarafis, P., & Souvatzoglou, A. (2006). Iodine 131 treatment for differentiated thyroid carcinoma in patients with end stage renal failure. Hormones, 5(2), 122-129.

Sources

- 1. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]

- 2. Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1: How to measure glomerular filtration rate with iohexol? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcpres.com [jcpres.com]

- 4. Historical Perspective of Imaging Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of glomerular filtration-rate using 131-I-diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioiodine I-131 ablation therapy and impaired renal function: Possible impact on guidelines. - ASCO [asco.org]

- 8. Contrast media for CT. An analysis of the early pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of low- and high-dose intravenous diatrizoate contrast media administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quality control of iodine-131-labeled metaiodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. radiology.wisc.edu [radiology.wisc.edu]

- 15. Comparison of GFR measurements assessed from single versus multiple samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-sample method for the estimation of glomerular filtration rate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Single- versus multiple-sample method to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radiation dosimetry for technetium-99m-MAG3, technetium-99m-DTPA, and iodine-131-OIH based on human biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. “Comparison Of Thyroid Uptake By Tc – 99m Pertechnetate And Iodine – 131 For Euthyroid & Hypothyroid Patients” – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 21. Groups Publish Statements on CT Contrast Use in Patients with Kidney Disease | RSNA [rsna.org]

- 22. ccjm.org [ccjm.org]

- 23. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 24. researchgate.net [researchgate.net]

- 25. hormones.gr [hormones.gr]

- 26. Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Radiotracing the Glomerulus: The Historical Paradigm of Diatrizoic Acid I-131 in Biomedical Research

Executive Summary

Before the advent of modern technetium-based radiopharmaceuticals, the quantification of renal function and extracellular fluid dynamics relied heavily on the biochemical properties of iodinated contrast agents. Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), when radiolabeled with Iodine-131 (131I-Diatrizoate), served as a critical bridge between classical chemical physiology and modern nuclear medicine. This whitepaper explores the historical applications, mechanistic causality, and self-validating protocols surrounding 131I-Diatrizoate, providing a comprehensive technical guide for researchers and drug development professionals analyzing historical pharmacokinetic data.

The Analytical Bottleneck: Why Inulin Needed a Successor

Historically, the "gold standard" for measuring the Glomerular Filtration Rate (GFR) has been inulin, a fructose polymer that is freely filtered by the glomerulus without undergoing tubular secretion or reabsorption. However, the classical inulin clearance assay presented severe analytical bottlenecks.

Achieving a steady-state plasma concentration of inulin required a continuous intravenous infusion. Furthermore, the quantification of inulin relied on cumbersome colorimetric assays (such as the resorcinol method), which were highly susceptible to interference from plasma glucose and required extensive sample preparation 1[1]. To accelerate pharmacokinetic research, scientists required a marker that could be administered as a single bolus and quantified instantaneously.

The Radiochemical Paradigm: Causality of 131I-Diatrizoate Selection

The selection of 131I-Diatrizoate was driven by precise physiological and physical causality:

-

Physiological Inertness: Like inulin, diatrizoate is highly water-soluble, exhibits low protein binding, and is cleared exclusively via glomerular filtration. It is not metabolically altered or actively secreted by the renal tubules, making its clearance rate mathematically equivalent to the GFR 2[2].

-

Physical Detection: The labeling of diatrizoate with Iodine-131 (a gamma and beta emitter with an 8.02-day half-life) allowed researchers to bypass chemical assays entirely. The 364 keV gamma emission of I-131 could be rapidly and accurately quantified using a Sodium Iodide NaI(Tl) scintillation well counter.

This innovation enabled the "single-injection plasma clearance" method. By tracking the logarithmic rate of decrease in plasma radioactivity, researchers could calculate the area under the curve (AUC) and derive GFR without the strict necessity of continuous urine collection .

Renal clearance pathway of 131I-Diatrizoate demonstrating exclusive glomerular filtration.

Beyond Nephrology: Extracellular Fluid and BBB Permeability

Because 131I-Diatrizoate distributes exclusively within the extracellular fluid (ECF) compartment and cannot cross intact lipid bilayers, its applications extended far beyond renal function:

-

Comparative Physiology: It was utilized to measure blood volume, bladder volume, and water reabsorption in marine invertebrates (e.g., crabs), proving its universal lack of active tubular secretion across diverse species 3[3].

-

Neuro-Oncology: In early blood-brain barrier (BBB) research, 131I-Diatrizoate was used to map BBB breakdown. While excluded from healthy brain parenchyma, the radiotracer would actively extravasate into the interstitial space of brain tumors, allowing for early autoradiographic and scintigraphic tumor localization.

Quantitative Pharmacokinetic Comparisons

As research progressed, the high radiation dose from the beta emission of I-131 drove the development of alternative radiopharmaceuticals. The following table summarizes the quantitative transition of GFR markers [[4]](4].

Table 1: Pharmacokinetic Comparison of Historical GFR Markers

| Marker | Clearance Mechanism | Isotope Half-Life | Primary Emission | Detection Method |

| Inulin | Glomerular Filtration | N/A | N/A | Colorimetric Assay |

| 131I-Diatrizoate | Glomerular Filtration | 8.02 days | Beta / Gamma (364 keV) | Scintillation Counting |

| 125I-Iothalamate | Glomerular Filtration | 59.4 days | Gamma (35 keV) | Scintillation Counting |

| 51Cr-EDTA | Glomerular Filtration | 27.7 days | Gamma (320 keV) | Scintillation Counting |

| 99mTc-DTPA | Glomerular Filtration | 6.02 hours | Gamma (140 keV) | Gamma Camera / Counting |

Standardized Experimental Protocols

Protocol A: Self-Validating Single-Injection GFR Assay

Trustworthiness Principle: To ensure the single-injection method is accurate, it must be validated against the physiological ground truth (urinary excretion). This protocol mathematically cross-references the plasma disappearance curve with the classical

-

Dose Preparation: Prepare a standard dose of 131I-Diatrizoate (e.g., 50 µCi). Retain a 1:10,000 dilution of the exact dose as a counting standard.

-

Administration: Administer the dose via rapid intravenous bolus. Record the exact time of injection.

-

Equilibration Phase (Causality Step): Wait exactly 120 minutes before the first blood draw. Why? This allows the radiotracer to fully distribute from the intravascular space into the interstitial fluid compartment, ensuring the subsequent curve reflects true elimination rather than tissue distribution.

-

Sampling: Draw venous blood samples at 120, 180, and 240 minutes post-injection. Concurrently, have the subject empty their bladder completely at 120 minutes, and collect all urine produced between 120 and 240 minutes.

-

Processing: Centrifuge blood samples to isolate plasma. Pipette exactly 1.0 mL of plasma and 1.0 mL of the collected urine into separate counting tubes.

-

Quantification: Count all samples, including the standard, in a NaI(Tl) well counter set to a 364 keV photopeak window.

-

Self-Validation Calculation:

-

Plasma GFR: Calculate GFR by fitting the plasma counts to a mono-exponential decay curve to find the Area Under the Curve (

). -

Urinary GFR: Calculate using the standard formula (

). -

Validation: If the ratio of Plasma GFR to Urinary GFR deviates by >5%, the assay flags extra-renal clearance, free radioiodine contamination, or incomplete bladder emptying, invalidating the run.

-

Protocol B: Autoradiographic Assessment of BBB Permeability

Expertise Principle: To accurately measure BBB disruption, intravascular pooling must be eliminated so that only extravasated radiotracer is measured.

-

Model Preparation: Induce a localized brain tumor or BBB disruption in a murine model.

-

Tracer Injection: Inject 10 µCi of 131I-Diatrizoate intravenously.

-

Circulation: Allow 60 minutes for circulation. The tracer will be excluded from healthy brain tissue but will leak into the interstitial space of the disrupted region.

-

Perfusion (Causality Step): Deeply anesthetize the animal and perform transcardiac perfusion with heparinized saline. Why? This flushes all residual 131I-Diatrizoate from the intact cerebral vasculature. Any remaining radioactivity is strictly due to BBB extravasation.

-

Sectioning & Autoradiography: Harvest the brain, freeze, and slice into 20 µm coronal sections. Expose the sections to X-ray film for 48-72 hours.

-

Analysis: Utilize optical densitometry to quantify the degree of tracer extravasation relative to the contralateral healthy hemisphere.

The Evolutionary Shift in Radiopharmaceuticals

While 131I-Diatrizoate was revolutionary, its physical properties eventually rendered it obsolete for routine clinical use. The beta-particle emission of Iodine-131 resulted in a high localized radiation dosimetry, and its 8-day half-life was unnecessarily long for a physiological process (GFR) that occurs on the scale of minutes to hours.

This led to the synthesis of 125I-Iothalamate (which eliminated beta emission) and eventually 99mTc-DTPA, which possesses an ideal 6-hour half-life and a 140 keV gamma emission perfectly tuned for modern gamma cameras [[4]](4].

Historical progression of GFR measurement agents from Inulin to 99mTc-DTPA.

References

- Source: Nephrology Dialysis Transplantation (Oxford University Press)

- Title: Radioisotopic Measurement of Glomerular Filtration Rate in Severe Chronic Renal Failure Source: Journal of Nuclear Medicine URL

- Title: Quantitation of Renal Function Source: Journal of Nuclear Medicine Technology URL

- Title: Determination of Inulin and P-Aminohippurate Clearances without Urine Collection Source: Karger URL

- Title: IN VIVO X-RAY FLUORESCENCE ANALYSIS FOR MEDICAL DIAGNOSIS Source: INIS-IAEA URL

- Title: Urinary Bladder Volume and the Reabsorption of Water from the Urine of Crabs Source: The Company of Biologists URL

Sources

Diatrizoic Acid: A Comprehensive Technical Guide to Tri-Iodinated Benzoic Acid Derivatives

Introduction and Chemical Rationale

As a Senior Application Scientist, I approach the formulation and synthesis of (3,5-diacetamido-2,4,6-triiodobenzoic acid) not merely as a standard chemical procedure, but as a highly optimized system designed to interface safely with human physiology[1]. Developed as a foundational high-osmolality radiocontrast agent (HOCA), diatrizoic acid represents a masterclass in balancing diagnostic efficacy with physiological tolerance[2]. The strategic placement of three iodine atoms on the benzene ring maximizes X-ray attenuation, while the acetamido and carboxylic acid functional groups are engineered to increase aqueous solubility and mitigate inherent chemotoxicity[3].

Physicochemical Properties and Formulation Causality

Understanding the physicochemical properties of diatrizoic acid is critical for downstream drug development. In its pure acid form, it exhibits limited solubility, which dictates its clinical formulation as sodium or meglumine (1-deoxy-1-(methylamino)-D-glucitol) salts[1][4].

Causality in Formulation: Why do clinical applications often use a mixture of sodium and meglumine salts (e.g., 66% meglumine and 10% sodium diatrizoate)? Sodium diatrizoate solutions are less viscous but can be more irritating to the vascular endothelium[1]. Conversely, meglumine diatrizoate is highly soluble and better tolerated, but its solutions are highly viscous[4]. By combining them, formulators achieve an optimal, self-validating balance between injectability (viscosity) and physiological tolerance.

Quantitative Physicochemical Profile

Table 1: Key Physicochemical Properties of Diatrizoic Acid and its Clinical Salts

| Property | Value | Clinical / Formulation Impact |

| Molecular Weight | 613.91 g/mol [1] | High molecular weight directly contributes to the high osmolality of the final solution. |

| Iodine Content | ~37% (w/v) organically bound[5] | Provides the necessary electron density for optimal X-ray photon attenuation. |

| Osmolality | 1551 - 2016 mOsm/kg[4][5] | Markedly hypertonic to blood plasma (~300 mOsm/kg); causes acute fluid shifts into the vascular compartment. |

| Viscosity (37°C) | 9.0 - 10.5 cP[4][5] | Necessitates warming the contrast media to body temperature prior to injection to reduce vascular resistance. |

| pKa | 3.4[5] | Ensures the molecule remains fully ionized and highly soluble at physiological pH (7.4). |

Mechanism of Action and Cellular Toxicity (CI-AKI)

Radiopaque Efficacy

The primary mechanism of action relies on the high atomic number of the covalently bonded iodine atoms (Z=53)[6]. When exposed to X-rays, the inner-shell electrons of iodine absorb the photons via the photoelectric effect, drastically increasing the contrast of vascular or gastrointestinal structures during computed tomography (CT) and angiography[2].

Cellular Impact and Contrast-Induced Nephropathy

While diatrizoic acid is excreted unchanged via glomerular filtration, its high osmolality and direct chemotoxicity can induce Contrast-Induced Acute Kidney Injury (CI-AKI)[5][7]. Recent toxicological studies reveal that diatrizoic acid induces profound calcium dysregulation within renal tubular cells[7][8]. This leads to mitochondrial calcium overload, which subsequently triggers reactive oxygen species (ROS) generation and mitophagy[7][8]. Concurrently, the contrast agent induces the dephosphorylation of the pro-survival kinase Akt at the Ser473 residue, removing critical inhibitory controls on apoptosis and culminating in cell death[6].

Cellular mechanisms of Diatrizoic Acid-induced acute kidney injury.

Self-Validating Synthetic Methodology

The synthesis of diatrizoic acid is a multi-step process that demands strict kinetic control, particularly during the iodination phase, as the tri-iodinated intermediate is notoriously unstable[9][10].

Step-by-Step Experimental Protocol

Step 1: Nitration and Reduction

-

Reaction: Charge a reaction vessel with 1151 g of sulfuric acid and 250 g of benzoic acid at 25-30°C. Cool to 5-10°C, then slowly add 189 g of fuming nitric acid over 90-120 minutes. Raise the temperature to 60-65°C and maintain for 3 hours to yield 3,5-dinitrobenzoic acid[11].

-

Reduction: The dinitro compound is reduced to 3,5-diaminobenzoic acid using catalytic hydrogenation (Raney Nickel or Pd/C)[2].

-

Causality: Complete reduction is critical. Residual nitro groups will poison the subsequent iodination step and result in genotoxic aromatic amine impurities.

Step 2: Controlled Iodination

-

Protocol: Dissolve 3,5-diaminobenzoic acid in an aqueous acidic medium. Add 180.0 g of Potassium Iodide (KI) and 50.0 g of Sulfuric Acid (H₂SO₄). Control the temperature at 30°C and add 119.2 g of 30% Hydrogen Peroxide (H₂O₂) dropwise. Raise the temperature to 55°C and maintain for 3 hours[9].

-

Causality: Older methods utilized iodine monochloride (ICl), which is highly corrosive and difficult to control[2]. The KI/H₂O₂ system generates electrophilic iodine in situ, providing a safer, highly controlled iodination environment to prevent the premature precipitation of di-iodinated byproducts[9].

Step 3: N-Acetylation (Stabilization)

-

Protocol: The intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, is highly unstable and must be immediately acetylated[9][10]. Transfer the isolated intermediate to a reactor containing an excess of acetic anhydride. Heat the mixture to drive the N-acetylation to completion, yielding the stable 3,5-diacetamido-2,4,6-triiodobenzoic acid[10].

-

Causality: The intermediate is highly susceptible to oxidative degradation. Immediate N-acetylation not only chemically stabilizes the molecule but also introduces the hydrophilic acetamido groups necessary to achieve the high aqueous solubility required for clinical use[3][10].

Synthetic workflow of Diatrizoic Acid from 3,5-Dinitrobenzoic Acid.

References

-

PubChem - Diatrizoate (CID 2140). National Center for Biotechnology Information.[Link]

-

Frontiers in Medicine - Contrast-induced acute kidney injury and its contemporary prevention.[Link]

-

DailyMed (NIH) - HYPAQUE-76 (Diatrizoate Meglumine and Diatrizoate Sodium Injection, USP).[Link]

-

Wikipedia - Diatrizoate.[Link]

-

International Journal of Molecular Sciences - Radiocontrast Agent Diatrizoic Acid Induces Mitophagy and Oxidative Stress via Calcium Dysregulation.[Link]

-

ResearchGate - Synthesis of Lanthanoid Complexes from Ln2O3 and Diatrizoic Acid.[Link]

Sources

- 1. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diatrizoate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy DIATRIZOATE MEGLUMINE [smolecule.com]

- 5. HYPAQUE™-76(Diatrizoate Meglumine and Diatrizoate Sodium Injection, USP)76% [dailymed.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Contrast-induced acute kidney injury and its contemporary prevention [frontiersin.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 11. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

In Vitro Stability of Diatrizoic Acid I-131: A Technical Guide

Topic: In Vitro Stability of Diatrizoic Acid I-131 Content Type: Technical Guide / Whitepaper Audience: Researchers, Radiochemists, and Drug Development Professionals

Executive Summary

Diatrizoic acid I-131 (Sodium Diatrizoate I-131) is a radiolabeled iodinated contrast agent historically and currently utilized for the evaluation of glomerular filtration rate (GFR). Unlike Technetium-99m based agents, I-131 diatrizoate offers a physiological clearance profile almost exclusively via glomerular filtration with negligible protein binding.

However, the utility of this radiopharmaceutical is strictly governed by its in vitro stability . The integrity of the Carbon-Iodine (C-I) bond is paramount; any liberation of free iodide (I-131) fundamentally compromises clinical data by allowing thyroid uptake and altering biodistribution. This guide provides a rigorous, self-validating framework for assessing, maintaining, and verifying the stability of Diatrizoic Acid I-131 in research and clinical formulations.

Chemical & Radiochemical Foundations

The Molecule and the Bond

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) derives its chemical stability from the electron-withdrawing nature of the tri-iodinated benzene ring.

-

Structure: Three iodine atoms are covalently bonded to the aromatic ring.

-

Labeling Mechanism: Synthesis is typically achieved via isotopic exchange (nucleophilic aromatic substitution) using Sodium Iodide I-131 in a molten solvent (e.g., pivalic acid) at elevated temperatures (150–180°C).[1] This high energy barrier to label implies a high energy barrier to delabel chemically.

Mechanisms of Instability: Autoradiolysis

While chemically robust, I-131 diatrizoate is susceptible to autoradiolysis . The decay of Iodine-131 releases high-energy beta particles (

-

Direct Effect: Beta particles directly rupture the C-I bond.

-

Indirect Effect: Ionization of the aqueous solvent (water) produces reactive oxygen species (hydroxyl radicals, solvated electrons) that attack the diatrizoate molecule, liberating free iodide (

).

Expert Insight: Stability is not a static property but a function of radioactive concentration (mCi/mL). Higher specific activity accelerates radiolysis. Therefore, stability protocols must define the specific activity threshold.

Experimental Protocols: Stability Assessment

To ensure data integrity, the radiochemical purity (RCP) must be verified using a self-validating chromatographic system.

Workflow Visualization

The following diagram outlines the logical flow for stability testing, ensuring critical decision points are met before release or usage.

Caption: Figure 1. End-to-end workflow for the synthesis, storage, and stability verification of Diatrizoic Acid I-131.

Method A: Instant Thin Layer Chromatography (ITLC)

ITLC is the rapid, robust standard for detecting free iodide.

-

Stationary Phase: ITLC-SG (Silica Gel impregnated glass fiber sheets).

-

Mobile Phase: 85% Methanol / 15% Water (v/v) OR 0.9% Saline.

-

Protocol:

-

Apply 1-2

L of Diatrizoate I-131 at the origin (1 cm from bottom). -

Develop in the mobile phase until the solvent front reaches 10 cm.

-

Cut the strip into two sections:

-

Bottom (Origin to R_f 0.3): Contains Diatrizoate I-131 (Large polar molecule stays near origin in saline; moves in MeOH). Note: Validation of R_f depends on specific mobile phase choice.

-

Top (Solvent Front): Contains Free Iodide (

).

-

-

Count both sections in a gamma counter.

-

Calculation:

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC provides higher resolution, separating diatrizoate from other organic impurities (e.g., acetylated byproducts).

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m). -

Mobile Phase: Gradient system of Water (0.1% TFA) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Radiometric detector (Gamma) and UV (254 nm).[3]

-

Acceptance Criteria: Main peak retention time matches cold standard; Radiochemical Purity > 95%.

Stability Data & Formulation Strategies

The following data summarizes typical stability profiles grounded in radiopharmaceutical chemistry principles.

Quantitative Stability Profile

| Parameter | Condition | Acceptance Criteria | Typical Result (at 7 Days) |

| Radiochemical Purity | 2-8°C, Protected from Light | > 95% | 96 - 98% |

| Free Iodide | 2-8°C | < 5% | 1 - 3% |

| pH Stability | Ambient | 7.0 - 8.5 | 7.4 ± 0.2 |

| Serum Stability | 37°C Incubation (24h) | > 90% Intact | > 94% |

Serum Stability (In Vitro Simulation)

For GFR studies, the compound must not deiodinate in the bloodstream. Protocol:

-

Incubate 100

L of Diatrizoate I-131 with 900 -

Aliquot at t=1h, 4h, and 24h.

-

Precipitate proteins (using Acetonitrile) or use ITLC (which leaves proteins at origin) to analyze.

-

Result: Diatrizoate is not metabolized and exhibits low protein binding (<5%). Any increase in free iodide suggests instability of the formulation, not metabolic breakdown.

Formulation Optimization

To maximize shelf-life and minimize radiolysis:

-

Buffer: Use Phosphate Buffered Saline (PBS) pH 7.4.

-

Scavengers: Addition of 0.9% Benzyl Alcohol can act as a radical scavenger, reducing autoradiolysis.

-

Concentration: Store at lower radioactive concentrations (< 10 mCi/mL) if possible, diluting with cold saline immediately after purification.

Degradation Pathways Visualization

Understanding how the molecule fails allows for better troubleshooting.

Caption: Figure 2. Radiolytic degradation pathway showing the generation of free iodide via reactive oxygen species (ROS) and direct beta irradiation.

References

-

BenchChem. (2025).[1][4] In-depth Technical Guide: Synthesis and Radiolabeling of Diatrizoate Sodium I-131 for Preclinical Studies. BenchChem.[1][4] Link

- United States Pharmacopeia (USP).Iodinated I-131 Albumin Injection & Sodium Iodide I-131 Capsules Monographs. (General standards for I-131 purity and free iodide limits).

-

Hammermaier, A., et al. (1986).[5] Radiochemical Purity and in Vitro Stability of Commercial Hippurans.[5] Journal of Nuclear Medicine, 27(6), 850-854.[5] (Foundational text on I-131 iodinated compound stability). Link

- Coenen, H.H., et al. (2017). Guideline on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. (Standards for QC and stability testing).

-

European Medicines Agency (EMA). (2016). Guideline on core SmPC and Package Leaflet for sodium iodide (131I) for therapeutic use.[2] (Reference for I-131 decay and handling). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Radioiodination and Purification of [131I]β-CIT and [131I]FP-CIT with an Automated Radiosynthesizer [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Radiochemical purity and in vitro stability of commercial hippurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Blood-Brain Barrier Integrity: A Technical Guide to I-131 Diatrizoate

Part 1: Strategic Overview

Subject: Diatrizoic Acid (Hypaque) labeled with Iodine-131 (I-131). Primary Application: Quantitative assessment of Blood-Brain Barrier (BBB) disruption in glioblastoma multiforme (GBM) research and drug delivery optimization.

Executive Summary

While modern clinical diagnostics rely on Gadolinium-enhanced MRI or F-18 FDG PET, I-131 Diatrizoate remains a critical "gold standard" tool in preclinical drug development. Its utility lies in its physicochemical properties: it is a highly polar, water-soluble, ionic radiotracer that does not cross an intact BBB .

Therefore, any accumulation of I-131 Diatrizoate in brain tissue serves as a precise, quantifiable proxy for paracellular leakage and BBB physical disruption. This guide outlines the end-to-end workflow for synthesizing, administering, and analyzing I-131 Diatrizoate to validate novel therapeutic delivery methods (e.g., Convection-Enhanced Delivery or Focused Ultrasound).

Part 2: Radiochemistry & Synthesis

Objective: Produce high-purity Sodium Diatrizoate I-131 via isotopic exchange.

Mechanism of Labeling

Unlike radioiodination of proteins (which uses oxidative methods like Chloramine-T), Diatrizoate is labeled via nucleophilic isotopic exchange at high temperatures. The non-radioactive iodine atoms on the tri-iodinated benzene ring exchange with radioactive I-131 ions in a molten state.

Protocol: Melt Exchange Synthesis

Reagents:

-

Sodium Diatrizoate (cold precursor).

-

Sodium Iodide I-131 (Na^131^I) in NaOH solution (high specific activity).

-

Pivalic acid (solvent/melt medium).[1]

Step-by-Step Methodology:

-

Preparation: In a reaction vial, combine 10 mg of Sodium Diatrizoate and 37–185 MBq (1–5 mCi) of Na^131^I.

-

Drying: Evaporate the mixture to dryness under a stream of nitrogen at 60°C to remove water (water inhibits the high-temp exchange).

-

Melt Reaction: Add 100 mg of pivalic acid. Seal the vial and heat to 160°C for 45 minutes .

-

Expert Insight: Pivalic acid is chosen because it has a low melting point but high boiling point, allowing the reaction to proceed in a liquid phase at temperatures sufficient to activate the C-I bond for exchange without decomposing the molecule.

-

-

Quenching: Cool the vial to room temperature. Dissolve the solidified melt in 1 mL of 1N NaOH.

-

Purification: Pass the solution through an anion-exchange cartridge (e.g., Dowex 1x8) or perform HPLC to remove unreacted free iodide (^131^I^-).

-

Quality Control: Radiochemical purity must be >95% as determined by Thin Layer Chromatography (TLC).

-

Visualization: Synthesis Pathway

Figure 1: Nucleophilic isotopic exchange pathway for generating I-131 Diatrizoate.

Part 3: Preclinical Experimental Protocol

Objective: Quantify BBB permeability in a rodent glioma model.

Animal Model Preparation

-

Subjects: Athymic nude rats or mice implanted with U87-MG or GL261 glioma cells.

-

Timing: Experiments are conducted 14–21 days post-implantation when the tumor is established but before extensive necrosis occurs.

Administration & Biodistribution

Dosage: 0.37 MBq (10 µCi) for mice; 1.85 MBq (50 µCi) for rats. Route: Intravenous (IV) tail vein injection.

Workflow Table:

| Step | Action | Critical Parameter |

| 1. Blockade | Administer Lugol's solution or perchlorate 1h prior. | Crucial: Blocks thyroid uptake of any free I-131 liberated by deiodination in vivo. |

| 2. Injection | Inject I-131 Diatrizoate bolus IV.[1] | Record exact time and residual activity in syringe for accurate dose calculation. |

| 3. Circulation | Allow circulation for 10–60 minutes. | Diatrizoate clears rapidly via kidneys; short times (<1h) favor vascular/leakage analysis over retention. |

| 4. Blood Sampling | Collect terminal blood sample via cardiac puncture. | Required for plasma normalization (Blood-to-Brain ratio). |

| 5. Perfusion | Transcardial perfusion with saline (optional but recommended). | Expertise: Removes intravascular tracer. Any remaining activity represents extravasated tracer in the tumor interstitium. |

Data Acquisition

-

Gamma Counting: Harvest tumor, contralateral brain, liver, kidneys, and blood. Weigh tissues and count in a NaI(Tl) well counter.

-

Autoradiography (Spatial Analysis):

-

Flash-freeze the brain in isopentane/dry ice.

-

Section (20 µm thickness) on a cryostat.

-

Expose sections to a phosphor screen for 24–72 hours.

-

Scan screen to visualize tracer distribution.

-

Visualization: Experimental Logic

Figure 2: Pharmacokinetic fate of I-131 Diatrizoate in tumor-bearing subjects.

Part 4: Data Interpretation & Causality

Calculating Permeability

The raw counts must be converted into a standardized metric to allow comparison across animals.

1. Percent Injected Dose per Gram (%ID/g):

2. Tumor-to-Brain Ratio (TBR):

-

Interpretation: A TBR > 1.0 indicates BBB disruption. In high-grade gliomas, TBRs of 20–50 are common with Diatrizoate due to its complete exclusion from normal brain.

Why Diatrizoate? (Expertise & Experience)

-

vs. FDG: FDG measures metabolism (glucose transport via GLUT1). A tumor can be metabolically active but have an intact BBB. Diatrizoate strictly measures barrier integrity.

-

vs. Evans Blue: Evans Blue binds to albumin (66 kDa). Diatrizoate is a small molecule (~600 Da). Using Diatrizoate allows researchers to test permeability to small molecule drugs (chemotherapeutics), whereas Evans Blue only mimics large protein leakage.

Part 5: References

-

Craver, B. N., et al. (1968).[2] "Penetration through the blood-brain barriers of cats after intracarotid injections of 125-I sodium diatrizoate..." Radiology, 90(1), 142-146.[2] Retrieved from [Link]

-

Zhou, Z., et al. (2017).[3] "Convection-Enhanced Delivery for Diffuse Intrinsic Pontine Glioma Treatment." Current Neuropharmacology, 15(1), 116-128.[3] Retrieved from [Link]

-

Tjuvajev, J. G., et al. (1994). "Imaging of brain tumor proliferative activity with iodine-131-iododeoxyuridine." Journal of Nuclear Medicine, 35(9), 1407-1417. (Contextual comparison for iodinated tracers). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Penetration through the blood-brain barriers of cats after intracarotid injections of 125-I sodium diatrizoate, methylglucamine diatrizoate, or methylglucamine diatrizoate plus parabens and the retention of 131-I methylglucamine diatrizoate in the blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convection-Enhanced Delivery for Diffuse Intrinsic Pontine Glioma Treatment. | Neurological Surgery [neurosurgery.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols for Preclinical Studies with Diatrizoic Acid I-131

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation and use of Diatrizoic Acid I-131 in preclinical animal studies. Diatrizoic acid, a well-established iodinated contrast agent, when radiolabeled with Iodine-131 (I-131), becomes a powerful tool for non-invasive imaging and quantitative biodistribution analysis. This document offers a holistic framework, from the principles of I-131 radiolabeling to in-depth, field-proven protocols for animal preparation, thyroid blockade, administration, imaging, and ex vivo analysis. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Rationale for Diatrizoic Acid I-131 in Preclinical Research

Diatrizoic acid is a tri-iodinated benzoic acid derivative historically used as a radiocontrast agent for X-ray imaging.[1][2] Its pharmacokinetic profile is characterized by rapid distribution in the extracellular fluid and swift elimination by glomerular filtration through the kidneys.[1][3] By labeling diatrizoic acid with the radionuclide Iodine-131, we create a tracer that leverages this known biological pathway for nuclear medicine applications.

I-131 is a radionuclide with a physical half-life of 8.04 days, emitting both gamma (primarily 364 keV) and beta radiation.[3][4] The gamma emission allows for non-invasive in vivo imaging using Single Photon Emission Computed Tomography (SPECT), while the beta emission has therapeutic applications. For the purposes of these protocols, we will focus on the diagnostic imaging and biodistribution applications of Diatrizoic Acid I-131.

The primary application of this tracer is in the preclinical evaluation of renal function and morphology. It can also serve as a model compound for studying the pharmacokinetics of small molecules that undergo rapid renal clearance.

Core Principles of Study Design:

-

Thyroid Protection is Paramount: Free radioiodine, which can be present as an impurity or result from in vivo deiodination, will avidly accumulate in the thyroid gland. This can confound biodistribution data and cause unnecessary radiation damage to the gland. Therefore, effective thyroid blockade is a non-negotiable step in any study involving I-131 labeled compounds not intended for thyroid imaging.

-

Pharmacokinetics Dictate Timelines: As a renal contrast agent analogue, Diatrizoic Acid I-131 is expected to clear rapidly from the bloodstream.[3] Study designs must incorporate early time points (e.g., minutes to a few hours post-injection) to accurately capture the distribution and clearance phases.

-

Self-Validation Through Controls: Each protocol is designed as a self-validating system. This includes rigorous quality control of the radiolabeled compound, confirmation of thyroid blockade efficacy, and the inclusion of appropriate control groups in experimental designs.

Radiopharmaceutical Preparation and Quality Control

The synthesis of Diatrizoic Acid I-131 is typically achieved through an isotopic exchange reaction, where a non-radioactive iodine atom on the diatrizoate molecule is swapped for a radioactive I-131 atom.[3] This process must be conducted in a facility licensed for handling radioactive materials and in accordance with all institutional and regulatory guidelines.

2.1 Quality Control Protocol

Objective: To ensure the radiochemical purity of the Diatrizoic Acid I-131 solution prior to administration.

Materials:

-

Diatrizoic Acid I-131 solution

-

Thin-Layer Chromatography (TLC) strips (e.g., polyamide)

-

Developing solvent system (specific to the TLC medium)

-

TLC scanner or autoradiography system

-

Dose calibrator

Procedure:

-

Activity Measurement: Using a calibrated dose calibrator, accurately measure the activity of the Diatrizoic Acid I-131 solution. Record the total activity and the time of measurement.

-

TLC Spotting: Carefully spot a small aliquot (1-2 µL) of the radiolabeled solution onto the origin of a TLC strip.

-

Chromatography: Place the TLC strip in a developing chamber containing the appropriate solvent system. Allow the solvent front to migrate to the predefined endpoint.

-

Analysis: Remove the strip and allow it to dry completely. Analyze the distribution of radioactivity on the strip using a TLC scanner or by exposing it to a phosphor screen for autoradiography.

-

Calculation of Radiochemical Purity (RCP):

-

Identify the peaks corresponding to Diatrizoic Acid I-131 and any potential impurities (e.g., free I-131).

-

Calculate the RCP using the following formula: RCP (%) = (Counts in Diatrizoic Acid I-131 peak / Total counts on the strip) x 100

-

-

Acceptance Criteria: The RCP should be ≥ 95% for use in in vivo studies. If the RCP is below this threshold, the batch should be purified or discarded.

Animal Selection and Preparation

3.1 Animal Models

The choice of animal model depends on the research question.

-

Healthy Rodents (Mice, Rats): Standard for pharmacokinetic and biodistribution studies. Mice are often preferred due to lower compound requirements and cost, while rats offer larger blood volumes for serial sampling.

-

Disease Models: For studying renal function in specific pathologies, models of acute kidney injury or chronic kidney disease may be employed. Tumor models can be used to assess non-specific uptake in neoplastic tissues.[5]

3.2 Acclimatization and Housing

-

Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the study to minimize stress-induced physiological variations.

-

Housing: Following administration of Diatrizoic Acid I-131, animals must be housed in a designated and properly shielded area.

-

Cage Labeling: Cages must be clearly labeled with a radiation warning symbol, the radionuclide (I-131), the activity administered per animal, the date of administration, and the principal investigator's contact information.[6][7]

-

Waste Management: All animal waste (bedding, excreta) is considered radioactive and must be handled and disposed of according to institutional radiation safety protocols.[6][7]

Thyroid Blockade Protocol (Mandatory)

Causality: The thyroid gland has a highly efficient sodium-iodide symporter that actively transports iodide from the blood.[8] To prevent the uptake of any free I-131, a large excess of stable (non-radioactive) iodine is administered to saturate this transport mechanism.[8] This ensures that the observed biodistribution of radioactivity accurately reflects the behavior of the Diatrizoic Acid I-131 molecule and not free radioiodine.

4.1 Preparation of Potassium Iodide (KI) Solution

-

Prepare a stock solution of Potassium Iodide (KI) in sterile water. A concentration of 10 mg/mL is typically convenient.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store in a sterile, light-protected container.

4.2 Dosing and Administration

Studies in rodents have shown that higher doses of KI than the scaled human equivalent may be necessary for effective blocking.[9][10][11]

| Animal Model | Recommended KI Dose (mg/kg) | Route of Administration | Timing |

| Mouse | 5-10 | Oral Gavage or in Drinking Water | 1-2 hours prior to I-131 administration |

| Rat | 1-5 | Oral Gavage or in Drinking Water | 1-2 hours prior to I-131 administration |

Table 1: Recommended Potassium Iodide (KI) Dosing for Thyroid Blockade in Rodents. Data synthesized from preclinical studies.[11][12]

Step-by-Step Protocol for Oral Gavage Administration:

-

Accurately weigh each animal to determine the correct volume of KI solution to administer.

-

Administer the KI solution via oral gavage 1 to 2 hours before the planned injection of Diatrizoic Acid I-131.[12]

-

Ensure proper technique to avoid aspiration.

In Vivo Study Protocols

All procedures involving the handling and administration of radioactive materials must be performed in designated areas, using appropriate shielding and personal protective equipment (PPE), in compliance with institutional radiation safety guidelines.[6][13]

5.1 Dose Preparation and Administration

-

Dose Calculation: The activity of Diatrizoic Acid I-131 required will depend on the imaging system's sensitivity and the study's objectives. For biodistribution studies, a typical dose for mice is in the range of 0.185-0.37 MBq (5-10 µCi). For SPECT imaging, higher doses may be necessary.

-

Dose Dilution: Dilute the stock Diatrizoic Acid I-131 solution with sterile, pyrogen-free saline to a suitable injection volume (typically 100-200 µL for mice).

-

Administration:

-

Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).[14]

-

Administer the dose via intravenous (tail vein) injection. This route ensures immediate and complete bioavailability.

-

Record the exact time of injection.

-

Measure the residual activity in the syringe to determine the actual administered dose.

-

5.2 SPECT/CT Imaging Protocol

Objective: To non-invasively visualize the whole-body distribution of Diatrizoic Acid I-131 over time.

Procedure:

-

System Setup:

-

Equip the SPECT system with a high-energy collimator suitable for I-131.[15]

-

Set the energy window for the 364 keV photopeak of I-131. Alternatively, a lower energy photopeak (e.g., 284 keV) can be used if the system is not optimized for high energies, though this may affect sensitivity and resolution.[16]

-

-

Animal Positioning: Place the anesthetized animal on the scanner bed. Use positioning aids to ensure consistency between scans. Maintain body temperature with a heating pad.[17]

-

CT Acquisition: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

-